

# Spectroscopic Characterization of 2-Fluoro-3-iodobenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: **2-Fluoro-3-iodobenzonitrile**

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This in-depth guide provides a comprehensive overview of the key spectroscopic data for **2-Fluoro-3-iodobenzonitrile**, a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.<sup>[1]</sup> The strategic placement of the fluorine, iodine, and nitrile functionalities on the benzene ring makes this molecule a valuable building block. This document, intended for researchers and professionals in drug development, will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound.

## Molecular Structure and Spectroscopic Overview

Molecular Formula: C<sub>7</sub>H<sub>3</sub>FIN<sup>[2]</sup>

Molecular Weight: 247.01 g/mol<sup>[2]</sup>

CAS Number: 211943-27-0<sup>[2]</sup>

The unique substitution pattern of **2-Fluoro-3-iodobenzonitrile** gives rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted and characteristic features in <sup>1</sup>H NMR, <sup>13</sup>C NMR, <sup>19</sup>F NMR, IR, and MS, along with standardized protocols for data acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule and probing the environment of specific nuclei like  $^{19}\text{F}$ . For **2-Fluoro-3-iodobenzonitrile**,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR are all highly informative.

## $^1\text{H}$ NMR Spectroscopy

**Principles:**  $^1\text{H}$  NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. Chemical shifts ( $\delta$ ) are influenced by the electronic environment of the protons, and spin-spin coupling reveals the number of neighboring protons.

**Predicted Spectrum:** The aromatic region of the  $^1\text{H}$  NMR spectrum of **2-Fluoro-3-iodobenzonitrile** is expected to show three distinct signals corresponding to the three protons on the benzene ring. The relative positions and splitting patterns can be predicted based on the electronic effects of the substituents. The electron-withdrawing nitrile and halogen groups will generally shift the protons downfield.

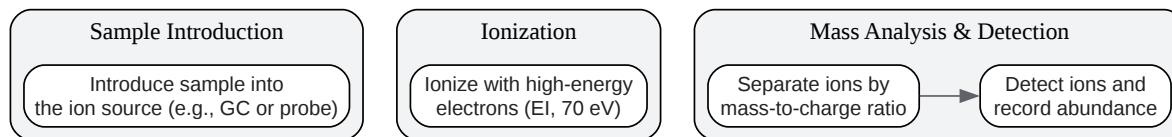
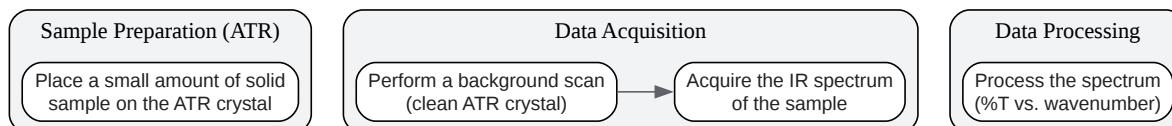
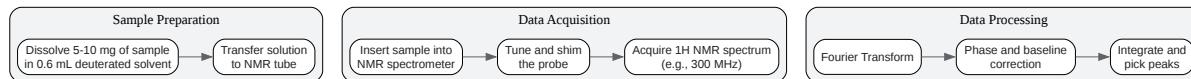
- H-4: This proton is expected to be a triplet, coupled to both H-5 and the ortho fluorine atom.
- H-5: This proton will likely appear as a triplet of doublets or a complex multiplet due to coupling with H-4 and H-6.
- H-6: This proton is expected to be a doublet of doublets, coupled to H-5 and the meta fluorine atom.

Drawing parallels from the known spectrum of 2-Fluorobenzonitrile, the aromatic protons are expected in the range of  $\delta$  7.2-7.7 ppm.[3]

**Experimental Protocol:**

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Fluoro-3-iodobenzonitrile** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.[4]
- **Instrument Setup:** The spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz.[3]
- **Acquisition Parameters:**
  - Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

- Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- A relaxation delay of 1-2 seconds is typically adequate.



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